5-(difluoromethyl)-7-(4-methoxyphenyl)-1-methyl-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one
Overview
Description
5-(difluoromethyl)-7-(4-methoxyphenyl)-1-methyl-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one is a complex organic compound that belongs to the pyrimidine family. Pyrimidine derivatives are known for their diverse biological activities, including antiviral, anticancer, and antimicrobial properties
Preparation Methods
The synthesis of 5-(difluoromethyl)-7-(4-methoxyphenyl)-1-methyl-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one typically involves multiple stepsCommon reagents used in these reactions include difluoromethylating agents, thiolating agents, and methoxyphenyl precursors . Reaction conditions such as temperature, solvent, and catalysts are optimized to achieve high yields and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form sulfoxides or sulfones.
Reduction: The difluoromethyl group can be reduced under specific conditions.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
5-(difluoromethyl)-7-(4-methoxyphenyl)-1-methyl-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential neuroprotective and anti-inflammatory properties.
Medicine: Investigated for its anticancer and antiviral activities.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the NF-kB inflammatory pathway, reduce endoplasmic reticulum stress, and induce apoptosis in certain cell types . These actions contribute to its neuroprotective and anti-inflammatory effects.
Comparison with Similar Compounds
Similar compounds include other pyrimidine derivatives such as:
Triazole-pyrimidine hybrids: Known for their neuroprotective and anti-inflammatory properties.
Difluoromethyl pyrazole derivatives: Exhibiting antifungal and antibacterial activities.
Pyrazolo[3,4-d]pyrimidine derivatives: Studied for their cytotoxic activities against cancer cells. Compared to these compounds, 5-(difluoromethyl)-7-(4-methoxyphenyl)-1-methyl-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one stands out due to its unique combination of functional groups, which contribute to its diverse biological activities.
Properties
IUPAC Name |
5-(difluoromethyl)-7-(4-methoxyphenyl)-1-methyl-2-sulfanylidenepyrido[2,3-d]pyrimidin-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13F2N3O2S/c1-21-14-12(15(22)20-16(21)24)10(13(17)18)7-11(19-14)8-3-5-9(23-2)6-4-8/h3-7,13H,1-2H3,(H,20,22,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJXJFUGDOOZYLL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=CC(=N2)C3=CC=C(C=C3)OC)C(F)F)C(=O)NC1=S | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13F2N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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